N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound with diverse applications in research and industry. This chemical structure is characterized by a bromopyridinyl group linked to a piperidine ring, further connected to an oxoethyl benzamide moiety. The design of this compound leverages the unique properties of each of its constituent parts to offer a range of biological and chemical functionalities.
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been found to have significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free .
Biochemical Pathways
Similar compounds have been shown to have varied medicinal applications .
Pharmacokinetics
The compound has a predicted boiling point of 3096±270 °C and a predicted density of 1559±006 g/cm3 .
Result of Action
Similar compounds have been found to present better anti-fibrotic activities .
Action Environment
The compound’s predicted pka is 1154±070 , which suggests that it may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide often involves a multi-step process:
Starting Materials: : 3-bromopyridine, 4-hydroxypiperidine, and benzoyl chloride.
Initial Step: : Formation of 4-(3-bromopyridin-2-yloxy)piperidine through the reaction of 3-bromopyridine and 4-hydroxypiperidine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent.
Coupling Step: : The resulting 4-(3-bromopyridin-2-yloxy)piperidine is then reacted with benzoyl chloride to form the final product. This step might involve a catalyst such as triethylamine in an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods: Industrial-scale production may employ optimized routes to ensure high yield and purity, often involving:
Continuous flow synthesis for better control over reaction conditions.
Use of automation to monitor and adjust parameters in real time.
Implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide undergoes a variety of chemical reactions, including:
Oxidation: : The bromopyridine and piperidine rings can be targets for oxidation under specific conditions, resulting in different oxidized products.
Reduction: : The oxo group can be reduced to a hydroxyl group using common reducing agents like lithium aluminum hydride.
Substitution: : Halogenated sites on the bromopyridine ring are prone to nucleophilic substitution, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Employing lithium aluminum hydride in dry ether conditions.
Substitution: : Nucleophiles like sodium azide, amidines under basic or neutral conditions.
Major Products Formed: The products vary based on the reaction conditions, ranging from substituted derivatives, reduced alcohols, to oxidized ketones or aldehydes.
Scientific Research Applications
N-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has multiple scientific applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in drug design.
Biology: : Acts as a tool to study protein-ligand interactions, given its potential binding affinity to various biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Applied in the development of specialty chemicals and materials, given its versatile reactivity and functional groups.
Comparison with Similar Compounds
Comparing with other compounds:
Similar Compounds: : Compounds like N-(2-(4-(pyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide or N-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide share structural similarities.
Uniqueness: : The presence of the 3-bromopyridinyl group distinguishes it, offering unique electronic and steric properties that affect its reactivity and interactions.
This compound stands out due to its specific functional groups that provide a rich tapestry of chemical and biological interactions, making it a valuable asset in research and industry alike.
Properties
IUPAC Name |
N-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c20-16-7-4-10-21-19(16)26-15-8-11-23(12-9-15)17(24)13-22-18(25)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVPBUOYKWFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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